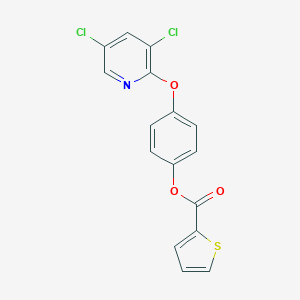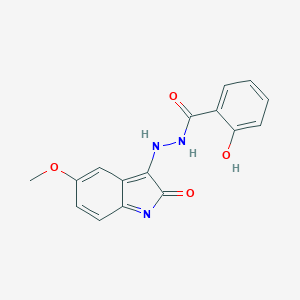
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide, also known as DMTP, is a synthetic compound that has been widely used in scientific research due to its unique properties. DMTP is a thiazolidinedione derivative that has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Mecanismo De Acción
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide exerts its biological effects through various mechanisms. It has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPARγ) pathway, which plays a key role in regulating glucose and lipid metabolism. 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to improve glucose and lipid metabolism, reduce inflammation, and induce cell cycle arrest and apoptosis in cancer cells. 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and high stability in various conditions. However, 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide also has limited bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide research. One potential direction is to further investigate its therapeutic potential in various diseases such as diabetes, cancer, and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide and its analogs. Additionally, the development of novel delivery methods for 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide could improve its bioavailability and efficacy in vivo.
Métodos De Síntesis
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide can be synthesized using a multi-step reaction from commercially available starting materials. The first step involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form 4-methylthiosemicarbazone. This intermediate is then reacted with ethyl acetoacetate to form 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Finally, the addition of propionyl chloride to the thiazolidinone ring forms 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide.
Aplicaciones Científicas De Investigación
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide has been widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide has been studied for its potential therapeutic effects in various diseases such as diabetes, cancer, and neurodegenerative diseases.
Propiedades
Fórmula molecular |
C13H14N2O3S |
|---|---|
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C13H14N2O3S/c1-9-2-4-10(5-3-9)14-11(16)6-7-15-12(17)8-19-13(15)18/h2-5H,6-8H2,1H3,(H,14,16) |
Clave InChI |
NFHGESLQTFIHOL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)CSC2=O |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)CSC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B246282.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B246284.png)
![4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246287.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B246288.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246290.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B246291.png)
![N-{2-chloro-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B246293.png)
![4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246295.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B246297.png)


![N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)

![Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B246310.png)